3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-14(24-9-17-10)15(22)18-6-4-11(5-7-18)19-8-13(21)20(16(19)23)12-2-3-12/h9,11-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHAVXCTTBXZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and piperidine intermediates, followed by their coupling and subsequent cyclization to form the final imidazolidine-dione structure. Common reagents used in these reactions include thionyl chloride, piperidine, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and biochemical properties of 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can be contextualized by comparing it to structurally or functionally related compounds, such as cannabinoid receptor ligands (e.g., WIN 55212-2, CP 55,940) and other heterocyclic derivatives. Below is a detailed analysis:
Structural Analogues
A. Imidazolidine-2,4-dione Derivatives
Compounds sharing the imidazolidine-2,4-dione core often exhibit CNS activity. For example:
- Thalidomide: Contains a phthalimide ring (structurally analogous to imidazolidine-2,4-dione) and modulates TNF-α. However, 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione lacks the glutarimide moiety critical for thalidomide’s immunomodulatory effects.
- Lenalidomide: A derivative with enhanced TNF-α inhibition. The cyclopropyl and thiazole substituents in the target compound suggest divergent binding profiles compared to lenalidomide’s aminoisoindole structure.
B. Piperidinyl-Thiazole Derivatives The piperidinyl-thiazole group is prevalent in cannabinoid receptor ligands. For instance:
- WIN 55212-2 : A CB1/CB2 agonist with a piperidine-thiazole scaffold. Unlike WIN 55212-2, the target compound lacks a naphthoyl group, which is critical for high-affinity CB1 binding .
- CP 55,940: A potent cannabinoid agonist with a cyclohexylphenol structure.
Functional Comparisons
A. Receptor Affinity and Selectivity Evidence from cannabinoid receptor studies highlights key differences:
- CB1 vs. CB2 Binding: While WIN 55212-2 and CP 55,940 show subtype selectivity (e.g., WIN 55212-2 favors CB2), the target compound’s cyclopropyl and thiazole substituents may alter receptor interaction. For example, thiazole rings in ligands like cannabinol enhance CB2 affinity , suggesting the target compound might exhibit CB2-preferential binding.
B. Signal Transduction Functional assays for cannabinoid ligands reveal divergent pathways:
| Compound | cAMP Inhibition (CB1/CB2) | Calcium Channel Modulation | Potassium Channel Activation |
|---|---|---|---|
| CP 55,940 | Yes (Both) | Q-type inhibition (CB1) | Inward rectifying (CB1) |
| WIN 55212-2 | Yes (Both) | No (CB2) | No (CB2) |
| Target Compound* | Hypothesized (CB2) | Unlikely (No CB1-like core) | Unlikely (No CB1-like core) |
*Based on structural analogy to WIN 55212-2 and absence of CB1-associated channel coupling motifs .
C. Antagonist Sensitivity
SR141716A (a CB1 antagonist) shows poor antagonism at CB2 receptors . The target compound’s hypothetical CB2 preference would render it insensitive to SR141716A, similar to WIN 55212-2.
Research Findings and Limitations
- Binding Affinity: No direct data exists for the target compound’s receptor binding.
- Functional Efficacy : Unlike CB1 ligands, the compound’s lack of calcium/potassium channel modulation (a CB1-specific trait) aligns with CB2-like signaling restricted to cAMP inhibition .
Biological Activity
3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that exhibits significant biological activity. This compound incorporates a cyclopropyl group, a thiazole ring, and a piperidine moiety, contributing to its unique pharmacological properties. Understanding its biological activity is essential for its potential applications in medicinal chemistry and drug development.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety enhances binding affinity and specificity towards these targets. Research indicates that compounds with similar structures often exhibit anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Activities
Research has highlighted several biological activities associated with 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione:
- Antitumor Activity : Similar compounds have demonstrated inhibitory effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Antimicrobial Effects : Compounds containing thiazole rings are often evaluated for their ability to inhibit bacterial growth.
Study 1: Antitumor Activity
A study investigated the effects of thiazole-based derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that derivatives similar to 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione exhibited significant cytotoxicity and induced apoptosis in these cells. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing overall efficacy against resistant cancer types .
Study 2: Anti-inflammatory Mechanisms
Another research focused on the anti-inflammatory potential of thiazole derivatives. It was found that compounds like 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione could inhibit the expression of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes in macrophages exposed to lipopolysaccharides (LPS), suggesting a mechanism for reducing inflammation .
Comparison with Similar Compounds
The biological activity of 3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can be compared with other thiazole-containing compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Antitumor |
| Compound B | Structure B | Anti-inflammatory |
| Compound C | Structure C | Antimicrobial |
Q & A
Basic: What are the common synthetic routes for preparing 3-cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione?
Answer:
The synthesis typically involves multi-step reactions:
Piperidine-thiazole conjugation : The 4-methyl-1,3-thiazole-5-carbonyl group is coupled to the piperidin-4-yl moiety via amide bond formation using coupling agents like EDC/HOBt under anhydrous conditions.
Imidazolidinedione core formation : Cyclocondensation of urea derivatives or thioureas with cyclopropylamine under reflux in polar aprotic solvents (e.g., DMF) yields the imidazolidine-2,4-dione ring.
Final assembly : The thiazole-piperidine intermediate is linked to the imidazolidinedione core via nucleophilic substitution or coupling reactions.
Key reagents : Hydrazine derivatives for cyclization, β-diketones for heterocycle formation, and catalysts like acetic acid for reflux conditions .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization strategies include:
- Temperature control : Reflux in toluene (110–120°C) for imidazolidinedione formation minimizes side reactions.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclopropane ring stability during coupling steps.
- Purification : Sequential column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol improves purity (>95%).
- Real-time monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track intermediate formation and adjust reaction times .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Structural elucidation : ¹H/¹³C NMR (DMSO-d₆) confirms substituent positions; carbonyl groups (C=O) appear at ~170–175 ppm.
- Purity assessment : Reverse-phase HPLC (acetonitrile/water, 70:30) with retention time matching reference standards.
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) .
Advanced: How can researchers resolve spectral contradictions (e.g., overlapping NMR signals) in structurally similar analogs?
Answer:
- 2D NMR techniques : HSQC and HMBC correlations differentiate between thiazole and imidazolidinedione protons.
- Dynamic NMR : Variable-temperature experiments resolve conformational exchange broadening in cyclopropyl groups.
- Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian09) align with experimental data to assign ambiguous signals .
Advanced: What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?
Answer:
- Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation. Substitution with bulkier groups (e.g., isopropyl) may improve target binding.
- Thiazole ring : Fluorination at the 4-position increases lipophilicity and membrane permeability.
- Imidazolidinedione core : Methylation at N3 reduces off-target interactions with serum proteins.
Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) for derivatives .
Advanced: How can contradictory in vitro vs. in vivo pharmacological data be addressed?
Answer:
- Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal incubation) to identify rapid clearance pathways.
- Metabolite identification : LC-MS/MS screens for hydroxylated or glucuronidated byproducts that reduce efficacy.
- Formulation adjustments : Use PEGylated nanoparticles to enhance bioavailability if solubility limits in vivo activity .
Basic: What computational methods are suitable for predicting target binding modes?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding poses with kinases or GPCRs.
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å).
- Pharmacophore modeling : Phase (Schrödinger) identifies critical interactions (e.g., hydrogen bonds with thiazole carbonyl) .
Advanced: What strategies mitigate stability issues during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the imidazolidinedione ring.
- Excipient screening : Add 1% trehalose to aqueous formulations to inhibit aggregation.
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) to identify light-sensitive moieties (e.g., thiazole ring) .
Advanced: How can mechanistic studies elucidate the compound’s mode of action?
Answer:
- Target deconvolution : CRISPR-Cas9 knockout screens identify essential genes for activity.
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein melting shifts.
- Transcriptomics : RNA-seq post-treatment reveals pathway enrichment (e.g., apoptosis or autophagy) .
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and dissolution in DMSO.
- Spill management : Absorb with vermiculite and neutralize with 10% acetic acid.
First aid : Flush eyes with saline for 15 minutes; seek medical attention for persistent irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
